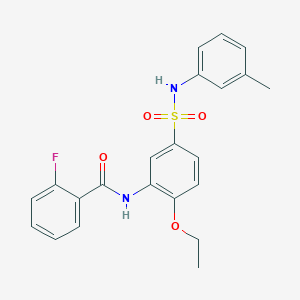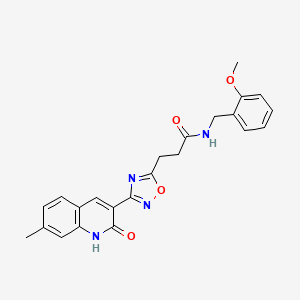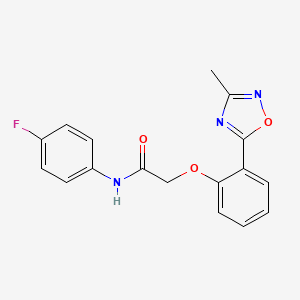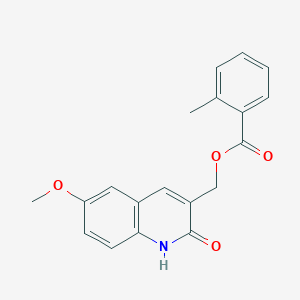![molecular formula C20H28N2O4S B7716860 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a class of enzymes called protein kinases, which play a crucial role in many cellular processes. The compound has been extensively studied for its potential applications in cancer research, as well as in the development of new drugs for a range of other diseases.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which are involved in various cellular processes. The inhibition of protein kinases by this compound has been shown to have a range of effects on cellular signaling pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide are complex and depend on the specific protein kinases that are inhibited by the compound. In general, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent and selective inhibition of protein kinases. This allows researchers to study the specific effects of inhibiting a particular kinase on cellular signaling pathways and cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide. One area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit protein kinases involved in cancer development and progression. Another area of research could focus on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, further research could be conducted to investigate the potential off-target effects and toxicity of the compound, in order to better understand its safety profile and potential clinical applications.
Synthesemethoden
The synthesis of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with pyridine-2-methanol to form the corresponding ester. This is followed by a series of reactions involving the addition of various reagents, including pyrrolidine-1-sulfonyl chloride and N,N-dimethylformamide, to produce the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in cancer research. It has been shown to be a potent inhibitor of several protein kinases that are involved in the development and progression of cancer, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic properties, which may also be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-26-18-10-9-17(15-19(18)27(24,25)22-13-5-6-14-22)20(23)21-12-11-16-7-3-2-4-8-16/h7,9-10,15H,2-6,8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQZPXHAFVGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


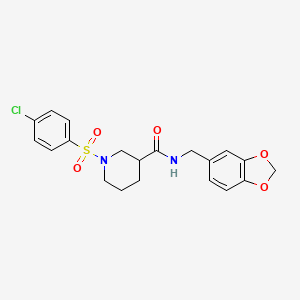
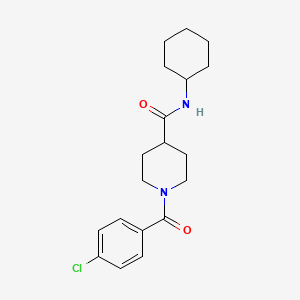
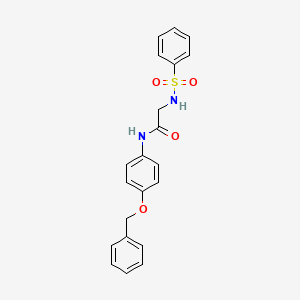
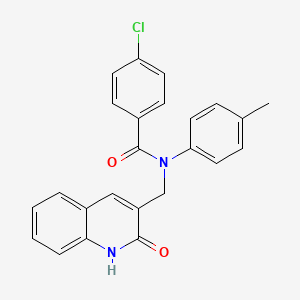

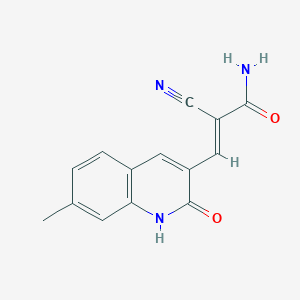

![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
